molecular formula C14H20BNO3 B2653523 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 2377610-89-2

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2653523
CAS No.: 2377610-89-2
M. Wt: 261.13
InChI Key: GUZBXUVAGZKKGD-UHFFFAOYSA-N
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Description

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that features a benzoxazine ring fused with a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the borylation of a precursor molecule. One common method is the iridium-catalyzed direct borylation of C-H bonds. This reaction is carried out in the presence of an iridium catalyst and a suitable boron source, such as bis(pinacolato)diboron, under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar borylation techniques but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can modify the benzoxazine ring or the boronate ester.

    Substitution: The compound can participate in substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced benzoxazine derivatives.

    Substitution: Aryl-substituted benzoxazine derivatives.

Scientific Research Applications

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The benzoxazine ring can participate in various chemical reactions, contributing to the compound’s versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester with similar reactivity but lacking the benzoxazine ring.

    Bis(pinacolato)diboron: A widely used boron source in borylation reactions.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronate ester with different substituents

Uniqueness

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to the combination of the benzoxazine ring and the boronate ester group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler boronate esters.

Biological Activity

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C16H20B2N2O2C_{16}H_{20}B_{2}N_{2}O_{2} and a molecular weight of approximately 293.964 g/mol. Its structure includes a benzoxazine core modified with a tetramethyl-1,3,2-dioxaborolane moiety.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives of benzoxazine compounds. A notable study evaluated the anticancer activity of several synthesized 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines, including the target compound. The compound exhibited significant cytotoxic effects against multiple cancer cell lines:

Cell Line IC50 (µM)
PC-37.84 - 16.2
MDA-MB-231>40% growth inhibition at 25 µM
MIA PaCa-2>50% activity at 25 µM
U-87 MG>50% activity at 25 µM
NHDFNot specified

The compound demonstrated particularly potent activity against the PC-3 prostate cancer cell line with an IC50 value ranging from 7.84 to 16.2 µM .

The mechanism by which these compounds exert their anticancer effects is believed to involve multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. The presence of hydroxyl groups in the structure may facilitate hydrogen bonding interactions with specific targets in cancer cells, enhancing their efficacy. Furthermore, structural modifications such as the introduction of amino groups have shown to improve activity against certain cancer types .

Case Studies

Several case studies have been conducted to explore the biological implications of this compound:

  • Study on Structure-Activity Relationship (SAR) :
    • Researchers synthesized various derivatives and assessed their biological activities against different cancer cell lines.
    • The study concluded that electron-donating groups significantly enhanced anticancer activity, particularly in compounds with hydroxyl substitutions .
  • In Vivo Studies :
    • Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential of these compounds in animal models.

Properties

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-7,16H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZBXUVAGZKKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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